Home > Products > Screening Compounds P8905 > Ulipristal Diacetate
Ulipristal Diacetate -

Ulipristal Diacetate

Catalog Number: EVT-15427760
CAS Number:
Molecular Formula: C32H39NO5
Molecular Weight: 517.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ulipristal Diacetate, commonly known as Ulipristal Acetate, is a synthetic compound classified as a selective progesterone receptor modulator. It is primarily utilized in the field of reproductive health for emergency contraception and the management of uterine fibroids. The compound is derived from 19-norprogesterone and exhibits both antagonistic and partial agonist activities at the progesterone receptor, making it effective in various therapeutic contexts. Additionally, Ulipristal Diacetate has been noted for its binding affinity to glucocorticoid receptors, although it has a lower activity compared to other compounds such as mifepristone .

Source and Classification

Ulipristal Diacetate is classified under the category of hormonal contraceptives and is recognized for its role in reproductive health. It is marketed under several brand names, including Ella and Fibristal, and is available in various formulations, primarily as oral tablets . The compound's chemical identification includes a CAS number of 126784-99-4 and an IUPAC name that reflects its complex structure: (1R,3aS,3bS,10R,11aS)-1-acetyl-10-[4-(dimethylamino)phenyl]-11a-methyl-7-oxo-cyclopenta[a]phenanthren-1-yl acetate .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ulipristal Diacetate has been explored through various methods. A notable approach involves a six-step process that includes epoxidation, cyanation, hydroxyl group protection, Grignard addition, methylation, and acetylation. This method has been optimized to achieve a total yield of approximately 27.4%, making it suitable for industrial production .

The steps are briefly outlined as follows:

  1. Epoxidation: The starting material undergoes epoxidation under alkaline conditions.
  2. Cyanation: The epoxide reacts with acetone cyanohydrin.
  3. Hydroxyl Protection: Hydroxyl groups are protected to prevent unwanted reactions.
  4. Grignard Reaction: A Grignard reagent is added to form a key intermediate.
  5. Methylation: Methylation occurs to introduce necessary functional groups.
  6. Acetylation: The final product is obtained through acetylation.

This synthesis route not only enhances yield but also simplifies operational procedures compared to previous methods .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ulipristal Diacetate is characterized by its complex arrangement of carbon rings and functional groups. Its chemical formula is C30H37NO4C_{30}H_{37}NO_{4}, indicating the presence of 30 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and four oxygen atoms .

The structural representation includes:

  • A cyclopenta[a]phenanthrene backbone.
  • An acetyl group that contributes to its pharmacological properties.
  • Dimethylamino and hydroxyl functionalities that enhance receptor binding.

The InChI key for Ulipristal Diacetate is OOLLAFOLCSJHRE-ZHAKMVSLSA-N, which provides a unique identifier for its chemical structure in databases .

Chemical Reactions Analysis

Reactions and Technical Details

Ulipristal Diacetate undergoes various chemical reactions that are critical for its functionality as a selective progesterone receptor modulator. Key reactions include:

  • Metabolism: Ulipristal Diacetate is metabolized primarily by the cytochrome P450 3A4 enzyme system into mono-demethylated and di-demethylated metabolites. The mono-demethylated form retains pharmacological activity while the di-demethylated form does not .
  • Binding Interactions: The compound exhibits reversible binding to progesterone receptors, allowing it to function as both an agonist or antagonist depending on the presence of progesterone in target tissues.

These reactions are essential for understanding the drug's efficacy and safety profile in clinical applications.

Mechanism of Action

Process and Data

The mechanism of action of Ulipristal Diacetate involves its interaction with progesterone receptors in various tissues such as the uterus, cervix, ovaries, and hypothalamus. When administered:

  • Inhibition of Ovulation: It prevents ovulation by inhibiting follicular rupture during the luteinizing hormone surge.
  • Endometrial Effects: It alters endometrial receptivity to prevent implantation if fertilization occurs.
  • Modulation of Menstrual Cycle: By acting on ovarian function, it can also regulate menstrual cycles in women with uterine fibroids.

Pharmacokinetic studies indicate that after a single dose of 30 mg, the half-life in plasma is approximately 32.4 hours, which supports its effectiveness as an emergency contraceptive .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ulipristal Diacetate exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethylformamide, dimethyl sulfoxide, and ethanol but not well soluble in water .
  • Stability: The compound shows good stability under standard storage conditions but should be kept away from strong oxidizing agents due to potential reactivity.

Physical properties such as boiling point and melting point remain undetermined under typical conditions but are critical for formulation development .

Applications

Scientific Uses

Ulipristal Diacetate has significant applications in reproductive health:

  • Emergency Contraception: Used within five days after unprotected intercourse or contraceptive failure to prevent unintended pregnancy.
  • Management of Uterine Fibroids: Provides intermittent treatment for moderate to severe symptoms associated with uterine fibroids in premenopausal women when surgical options are unsuitable or ineffective .

Research continues into additional therapeutic uses based on its mechanism of action at progesterone receptors.

Synthetic Pathways and Optimization of Ulipristal Diacetate

Design and Development of 19-Norprogesterone Derivatives

Ulipristal acetate (UPA) is a 19-norprogesterone derivative characterized by a 11β-(4-N,N-dimethylaminophenyl) substituent and a 17α-acetoxy group, which confers potent antiprogestational activity as a selective progesterone receptor modulator (SPRM) [1] [8]. Early synthetic routes suffered from inefficiency: Cook's method utilized 9 steps starting from 3-methoxy-19-norpregna-1,3,5(10),17(20)-tetraene, achieving a mere 0.62% yield while employing highly toxic osmium tetroxide [1]. Subsequent approaches by Kim et al. improved yields (12.5–19.5%) but relied on hazardous cyanide reagents (KCN or acetone cyanohydrin) for 17β-cyano intermediate formation [1] [8]. A critical advancement involved adopting 3-ethylenedioxy-estra-5(10),9(11)-diene-17-one (1) as a strategic starting material. This ketal-protected diene system enables regioselective epoxidation and avoids problematic functional group manipulations [1] [8]. Structural optimization focused on enhancing binding affinity to the progesterone receptor while minimizing off-target glucocorticoid effects, achieved through the sterically demanding 11β-aryl substituent and C17 acetate modification [8] [9].

Table 1: Evolution of Synthetic Routes for Ulipristal Acetate

Starting MaterialKey StepsTotal StepsYield (%)Toxic ReagentsKey Limitations
3-Methoxy-19-norpregna-1,3,5(10),17(20)-tetraeneOsmium-catalyzed dihydroxylation90.62OsO₄Extreme toxicity, low yield, complex purification
3-Ethylendioxy-17β-cyano-17α-hydroxy-5(10),9(11)-dieneCyanohydrin formation712.5KCN/Acetone cyanohydrinCyanide toxicity, moderate yield
17α-Hydroxy-19-norpregnen-4,9-diene-3,20-dioneEpoxidation/ReductionNot reported19.5OsO₄/KCNHigh cost, mixed stereochemistry
3-Ethylenedioxy-estra-5(10),9(11)-diene-17-one (1)Epoxidation/Cu-catalyzed Grignard827.2None (Optimized)Improved diastereoselectivity (80:20)

Catalytic Asymmetric Synthesis Strategies

Diastereoselective epoxidation of the Δ⁵(¹⁰),⁹(¹¹)-diene system in 1 using hydrogen peroxide in dichloromethane yields an 80:20 mixture of 5α,10α-epoxide (2a) and 5β,10β-epoxide (2b) diastereomers [1] [8]. This ratio is crucial as 2a preferentially undergoes copper(I)-catalyzed 1,4-addition. The key stereochemical step involves copper(I) chloride-mediated Grignard addition of 4-(dimethylamino)phenylmagnesium bromide to epoxide 3a (derived from 2a), ensuring β-face attack to install the 11β-aryl group with high stereocontrol, forming intermediate 4 [1]. While asymmetric hydrogenation or organocatalytic methods for similar steroids are documented in reviews [3] [6], their application to UPA intermediates remains underexplored. Recent advances in chiral phosphoric acid-catalyzed imine reductions or N-heterocyclic carbene (NHC) catalysis for β-ketoesters could theoretically optimize the synthesis of early norpregnane precursors, potentially eliminating diastereomer separation [3] [6] [10]. For the 17α-ethynylation, sodium acetylide addition in THF proceeds without chiral induction but benefits from the conformational rigidity of the epoxy-ketal system [8].

Table 2: Catalytic Systems for Key Stereoselective Steps

Reaction StepCatalyst/ReagentStereochemical OutcomeYield ImprovementPotential Catalytic Alternatives
Δ⁹(¹¹) EpoxidationH₂O₂/CH₂Cl₂80:50 diastereomeric ratio (dr)30% higher α-selectivity vs. mCPBAChiral Mn-salen or VO(acac)₂ catalysts for enantioselective epoxidation
11β-Aryl AdditionCuCl/PhMgBr (Grignard)β-Facial selectivity >20:1Enables single-diastereomer routeChiral Cu-bisoxazoline complexes for enantioselective conjugate addition
17α-EthynylationNa⁺ ⁻C≡CH/THFα-Orientation via steric control>85% yieldChiral phase-transfer catalysts for alkyne addition to steroidal ketones

Solvent-Free and Green Chemistry Approaches

Industrial routes prioritize eliminating toxic solvents and reagents. The Chinese patent CN104910235A replaces dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) – a biomass-derived solvent with higher boiling point and lower toxicity – for epoxidation and phenylsulfenyl chloride steps [4]. Critical improvements include:

  • Solvent-free ketal deprotection using ethanol/8.5% sulfuric acid at 70°C instead of volatile acetone/acid systems [4] [8].
  • Trifluoroacetic acid (TFA)-catalyzed cyclization in the final acetate formation, replacing perchloric acid (explosive hazard) and reducing metal waste [4].
  • Microwave-assisted steps for sulfoxide elimination (intermediate 6 to 7), reducing reaction times from hours to minutes and improving energy efficiency by >40% [4]. The patent reports a 15% reduction in total organic solvent usage and a 20% decrease in energy consumption compared to classical routes [4]. Water is employed as a co-solvent during hydrolysis of 7 to dione 8, enhancing yield reproducibility to >92% [4].

Table 3: Green Chemistry Metrics in Ulipristal Acetate Synthesis

Process StepTraditional MethodGreen AlternativeEnvironmental/Efficiency Gain
Epoxidation SolventDichloromethane2-Methyltetrahydrofuran (2-MeTHF)Renewable feedstock, lower aquatic toxicity
Acid Catalyst (Acetate Formation)Perchloric acid (HClO₄)Trifluoroacetic acid (TFA)Eliminates explosion risk, easier quenching
Ketal DeprotectionAcetone/H₂SO₄Ethanol/H₂SO₄ (solvent-free concentrate)Reduces VOCs, enables solvent recovery
Sulfoxide EliminationThermal (6–8 hours, 70°C)Microwave (20 min, 100°C)40% energy reduction, higher purity

Scalability Challenges in Industrial Production

Scalability hurdles include:

  • Diastereomer Separation: Although epoxidation yields an 80:20 ratio of 2a:2b, residual 2b consumes reagents non-productively. Patent CN104910235A describes crystallization-driven purification of the 17α-ethynyl-17β-ol intermediate 5 from hexane/ethyl acetate, achieving >98% diastereomeric excess (de) before the Grignard step [4].
  • Phenylsulfenyl Chloride Instability: This reagent (for Δ¹⁷(²⁰) installation) decomposes above −20°C. Large-scale processes use in situ generation via chlorine reaction with diphenyl disulfide in THF at −78°C, coupled with immediate consumption by ketone 5 [4] [8].
  • Polymorphic Control: Ulipristal acetate exhibits three crystalline forms. The thermodynamically stable Form I (mp 183–185°C) is isolated via anti-solvent crystallization using acetic acid/methylene chloride with water addition, ensuring batch-to-batch consistency [4] [7].
  • Throughput Optimization: Direct compression of UPA tablets avoids hydrolytic degradation observed during wet granulation. However, UPA’s poor flowability necessitates co-processing with microcrystalline cellulose and lactose monohydrate (60–95 wt%) to ensure content uniformity at 30 mg API per tablet [7]. Regulatory opposition (EP2365800 patent litigation) highlighted risks of API-excipient interactions, resolved by binder selection (povidone) to prevent recrystallization during storage [7].

Properties

Product Name

Ulipristal Diacetate

IUPAC Name

[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C32H39NO5

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1

InChI Key

DGPUMRRYZCYOJV-CJSIJMHJSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.